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Introduction
17-N-Allylamino-17-demethoxygeldanamycin (17-AAG), also known as Tanespimycin, is a

potent inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] As a derivative of geldanamycin, 17-

AAG exhibits a more favorable toxicity profile while retaining the ability to bind to the N-terminal

ATP-binding pocket of HSP90.[4][5][6] This action competitively inhibits ATP binding, leading to

the destabilization and subsequent proteasomal degradation of a wide array of HSP90 "client"

proteins.[3][4][7] Many of these client proteins are oncoproteins critical for tumor cell growth,

survival, and signaling, making 17-AAG a valuable tool in cancer research and a potential

therapeutic agent.[7][8][9]

This document provides a comprehensive overview of commercial sources for purchasing 17-

AAG, detailed application notes on its mechanism of action, and standardized protocols for its

use in various in vitro cancer models.

Commercial Availability
17-AAG is available for research purposes from several reputable suppliers. It is crucial to

source this compound from a reliable vendor to ensure purity and consistency for experimental

results.

Table 1: Commercial Suppliers of 17-AAG
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Supplier Product Name(s) Purity
Available
Quantities

Thermo Scientific

(Alfa Aesar)

17-(Allylamino)-17-

demethoxygeldanamy

cin

99%
25 mg, 100 mg, 200

mg

Fisher Scientific

17-AAG

[17(Allyamino)-17-

demothoxygeldanamy

cin]

Not specified 1 mg

MedChemExpress
Tanespimycin (17-

AAG)
Not specified Various

Tocris Bioscience 17-AAG ≥98% (HPLC) 1 mg, 5 mg

APExBIO 17-AAG (KOS953) Not specified

10 mg, 50 mg, 100

mg, 200 mg, 10mM in

DMSO

Santa Cruz

Biotechnology
17-AAG ≥98% Not specified

Research Products

International (RPI)

17-AAG

[17(Allyamino)-17-

demothoxygeldanamy

cin]

≥ 98.0 % (HPLC) 500 µg, 1 mg, 5 mg

Selleck Chemicals
Tanespimycin (17-

AAG)
Not specified Various

GenDEPOT 17-AAG, > 98% > 98% Not specified

Note: This is not an exhaustive list. Researchers should verify product specifications and

availability directly with the suppliers. For research use only. Not for diagnostic or therapeutic

use in humans or animals.[1][3][7][9]

Physicochemical and Handling Properties
Appearance: Purple Powder[9]
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Molecular Formula: C₃₁H₄₃N₃O₈[2][3][9]

Molecular Weight: 585.7 g/mol [2][9]

Solubility: Soluble in DMSO (at 150 mg/mL) and ethanol (at 5 mg/mL). Very poorly soluble in

water.[7]

Storage: Store lyophilized powder or solutions at -20°C, desiccated and protected from light.

[2][10] Once in solution, it is recommended to use within 3 months to prevent loss of potency

and to aliquot to avoid multiple freeze-thaw cycles.[10]

Mechanism of Action and Signaling Pathways
17-AAG exerts its biological effects by inhibiting the chaperone function of HSP90. This leads

to the degradation of numerous client proteins involved in key signaling pathways that drive

tumorigenesis.
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Caption: Mechanism of 17-AAG action on the HSP90 chaperone cycle.

Key signaling pathways affected by 17-AAG include:

PI3K/AKT/mTOR Pathway: AKT is a well-characterized HSP90 client protein.[8][11] Inhibition

of HSP90 by 17-AAG leads to AKT degradation, thereby downregulating this critical cell

survival pathway.[11]

RAS/RAF/MEK/ERK Pathway: RAF-1 is another important client protein of HSP90.[6][7] 17-

AAG treatment can lead to the degradation of RAF-1, thus inhibiting MAPK signaling.

HER2 (ERBB2) Signaling: In cancer cells overexpressing HER2, such as certain breast

cancers, 17-AAG induces the degradation of this receptor tyrosine kinase.[5]

Hedgehog Signaling: 17-AAG has been shown to inhibit osteosarcoma stem cell-like

properties and chemoresistance by repressing the Hedgehog signaling pathway through

GSK3β inactivation.[2]
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Caption: Simplified overview of signaling pathways affected by 17-AAG.
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Quantitative Data Summary
The following tables summarize the in vitro efficacy of 17-AAG across various cancer cell lines.

Table 2: 50% Growth Inhibition (GI₅₀) of 17-AAG in Breast Cancer Cell Lines (72h treatment)

[12]

Cell Line Receptor Status GI₅₀ (µM)

MCF-7 ER-positive < 2

SKBR-3 HER2-overexpressing < 2

MDA-MB-231 Triple-negative < 2

Table 3: Effects of 17-AAG on Gallbladder Cancer (GBC) Cell Lines[13]

Cell Line Assay Treatment Result

G-415 Cell Viability (MTS)
Increasing

concentrations (24h)
Significant reduction

GB-d1 Cell Viability (MTS)
Increasing

concentrations (24h)
Significant reduction

G-415
Cell Migration

(Transwell)
12 µM (24h)

18.3% relative

migration vs. control

GB-d1
Cell Migration

(Transwell)
12 µM (24h)

3.4% relative

migration vs. control

G-415
Apoptosis (Caspase-

3/7)
12 µM (72h)

16.2% of cells with

activated caspases

GB-d1 Apoptosis 12 µM (24h) 33.8% apoptotic cells

Table 4: Effects of 17-AAG on Neuroblastoma Cell Lines[4][14]
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Cell Line Assay Treatment Result

IMR-32 Proliferation 0.5 & 1 µM (72-96h) Significant inhibition

SK-N-SH Proliferation 0.5 & 1 µM (72-96h) Significant inhibition

IMR-32
Cell Viability (Trypan

Blue)
1 µM (48-96h) Severe decrease

SK-N-SH
Cell Viability (Trypan

Blue)
1 µM (48-96h) Severe decrease

IMR-32
Apoptosis (Caspase-

3/7)
1 µM Significant increase

SK-N-SH
Apoptosis (Caspase-

3/7)
1 µM Significant increase

Experimental Protocols
Protocol 1: Western Blot Analysis of HSP90 Client
Protein Degradation
This protocol is used to assess the on-target effect of 17-AAG by measuring the degradation of

known HSP90 client proteins (e.g., AKT, HER2, RAF-1) and the induction of HSP70, a

biomarker of the heat shock response.[1][7]
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Caption: Experimental workflow for Western blot analysis.
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Materials:

Cancer cell line of interest

17-AAG (stock solution in DMSO)

Complete cell culture medium

Phosphate-buffered saline (PBS)

RIPA lysis buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

Laemmli sample buffer

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (targeting AKT, HER2, RAF-1, HSP70, and a loading control like β-actin

or GAPDH)

HRP-conjugated secondary antibody

Chemiluminescent substrate and imaging system

Methodology:

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight.

Treat cells with the desired concentrations of 17-AAG (typically 0.1-1 µM) and a vehicle

control (DMSO) for a specified duration (e.g., 24 hours).[1][10]

Cell Lysis: Aspirate the medium, wash cells twice with ice-cold PBS, and add ice-cold RIPA

buffer.[1][13] Scrape the cells and incubate the lysate on ice for 30 minutes.[1]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 15 Tech Support

https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Hsp90_Inhibitors_in_Western_Blot_Analysis.pdf
https://www.cellsignal.com/products/activators-inhibitors/17-aag/8132
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Hsp90_Inhibitors_in_Western_Blot_Analysis.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5432248/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Hsp90_Inhibitors_in_Western_Blot_Analysis.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608867?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protein Quantification: Centrifuge the lysate to pellet debris and collect the supernatant.[1]

Determine the protein concentration using a BCA assay.[1]

Sample Preparation and SDS-PAGE: Normalize protein concentrations and add Laemmli

buffer. Boil samples for 5 minutes. Load 20-30 µg of protein per lane on an SDS-PAGE gel.

[1]

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Immunoblotting:

Block the membrane for 1 hour at room temperature.[1]

Incubate with primary antibodies overnight at 4°C.[1]

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.[1]

Detection: Wash the membrane again and apply the chemiluminescent substrate. Capture

the signal using an imaging system.[1]

Analysis: Quantify band intensities and normalize to the loading control to compare protein

levels between treated and control samples.

Protocol 2: Cell Viability Assay (MTT or SRB)
This protocol measures the effect of 17-AAG on cell proliferation and viability to determine its

cytotoxic or cytostatic effects and to calculate the GI₅₀ value.[9]

Materials:

96-well plates

17-AAG

MTT solution (5 mg/mL in PBS) or Sulforhodamine B (SRB) solution

Solubilization buffer (for MTT) or Tris base solution (for SRB)
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Plate reader

Methodology:

Cell Seeding: Seed cells in a 96-well plate (5,000-10,000 cells/well) and allow them to

adhere overnight.[3]

Treatment: Add medium containing serial dilutions of 17-AAG to the wells. Include a vehicle

control. Incubate for 24, 48, or 72 hours.[3]

MTT Assay:

Add MTT solution to each well and incubate for 4 hours.[3]

Add solubilization buffer and incubate overnight.[3]

SRB Assay:

Fix cells with 10% trichloroacetic acid.[12]

Stain with 0.4% SRB solution.[12]

Wash and solubilize the bound dye with 10 mM Tris base solution.[12]

Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate

reader.

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a

dose-response curve to determine the GI₅₀ value.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,

and necrotic cells following treatment with 17-AAG.

Materials:

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and Binding Buffer)
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Flow cytometer

Methodology:

Cell Treatment: Treat cells with 17-AAG as described in Protocol 1.

Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet

with cold PBS.[15]

Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the

manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.[15]

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Analysis: Determine the percentage of cells in each quadrant (viable: Annexin V-/PI-, early

apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Protocol 4: Immunoprecipitation (IP) of HSP90-Client
Protein Complexes
This protocol is used to isolate HSP90 and its interacting client proteins to study how 17-AAG

affects these interactions.

Materials:

Anti-HSP90 antibody

Isotype control IgG

Protein A/G magnetic beads or agarose beads

Non-denaturing lysis buffer

Wash buffer

Elution buffer (e.g., Laemmli sample buffer)

Methodology:
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Cell Treatment and Lysis: Treat cells with 17-AAG or vehicle control. Lyse cells using a non-

denaturing lysis buffer to preserve protein-protein interactions.[16]

Pre-clearing: Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.

[16]

Immunoprecipitation:

Incubate the pre-cleared lysate with an anti-HSP90 antibody or an isotype control IgG

overnight at 4°C.[16]

Add Protein A/G beads to capture the antibody-protein complexes.[16]

Washing: Pellet the beads and wash them multiple times with wash buffer to remove non-

specifically bound proteins.[16]

Elution: Elute the bound proteins from the beads by boiling in Laemmli sample buffer.[16]

Analysis: Analyze the eluted proteins by Western blotting using antibodies against known or

suspected HSP90 client proteins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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